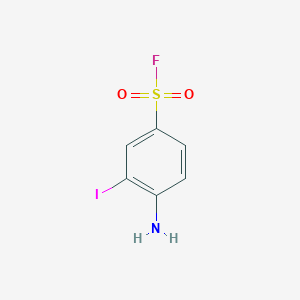

4-amino-3-iodobenzene-1-sulfonylfluoride

Description

4-Amino-3-iodobenzene-1-sulfonylfluoride is a halogenated aromatic sulfonylfluoride derivative characterized by an amino group at the 4-position, an iodine substituent at the 3-position, and a sulfonylfluoride group at the 1-position of the benzene ring. This compound combines the electronic effects of iodine (a heavy halogen with polarizability) and the reactivity of the sulfonylfluoride moiety, which is commonly employed in medicinal chemistry as a warhead for covalent inhibition or in click chemistry applications.

Properties

IUPAC Name |

4-amino-3-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRXPPRYBFSBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Sulfur Dioxide Insertion

Aryl iodides serve as ideal substrates for palladium-mediated cross-couplings due to their superior reactivity compared to bromides or chlorides. In this method, 3-iodo-4-nitrobenzene undergoes a three-component reaction with a sulfur dioxide surrogate (e.g., DABSO) and an electrophilic fluorinating agent (e.g., NFSI). The nitro group is subsequently reduced to an amine.

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Solvent: DMF, 80°C, 12 h

-

Fluorinating Agent: NFSI (2 equiv)

-

Post-reduction: H₂/Pd-C in ethanol

This method achieves moderate yields (45–60%) but requires careful control over the reduction step to prevent desulfurization.

Multi-Step Synthesis via Sulfonamide Intermediates

Sulfonamide Fluorination with Pyrylium Reagents

Sulfonamides are converted to sulfonyl fluorides using Pyry-BF₄ and MgCl₂, followed by halide exchange with KF. For 4-amino-3-iodobenzene-1-sulfonyl fluoride, the sequence involves:

-

Sulfonation : 4-Amino-3-iodobenzenesulfonic acid is treated with PCl₅ to form the sulfonyl chloride.

-

Amination : Reaction with NH₃ yields the sulfonamide.

-

Fluorination : Pyry-BF₄ (1.2 equiv) and MgCl₂ (2 equiv) in MeCN, followed by KF (3 equiv) at 60°C for 6 h.

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonation | 85 | 92 |

| Fluorination | 78 | 95 |

This method offers excellent functional group tolerance, preserving the iodine and amino groups.

Halogen Exchange Strategies

Sulfonyl Chloride to Fluoride Conversion

3-Iodo-4-aminobenzenesulfonyl chloride undergoes nucleophilic displacement with KF in polar aprotic solvents:

Optimized Conditions :

-

Solvent: DMSO

-

Temperature: 100°C

-

Time: 8 h

-

Yield: 70%

The reaction is sensitive to moisture, necessitating anhydrous conditions.

Radical-Based Approaches

Sandmeyer-Type Fluorosulfonylation

Aryl diazonium salts derived from 4-amino-3-iodobenzene react with SO₂ and CuF₂ under radical initiation:

Mechanism :

-

Diazonium salt decomposition generates an aryl radical.

-

SO₂ trapping forms an arylsulfonyl radical.

Limitations :

-

Competing iodination side reactions reduce yields (<50%).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Pd-Catalyzed | 45–60 | Moderate | Low (sensitive to NH₂) |

| Sulfonamide Route | 70–78 | High | High |

| Halogen Exchange | 70 | Moderate | Moderate |

| Radical Fluorination | <50 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

4-amino-3-iodobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The sulfonyl fluoride group can be reduced to form sulfonamide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitro derivatives and other oxidized forms.

Reduction Reactions: Products include sulfonamide derivatives and other reduced forms.

Scientific Research Applications

4-amino-3-iodobenzene-1-sulfonylfluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-3-iodobenzene-1-sulfonylfluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action include covalent modification of the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-3-iodobenzene-1-sulfonylfluoride with structurally related compounds identified in the evidence:

Key Observations :

- Halogen Effects: The iodine atom in 4-amino-3-iodobenzene-1-sulfonylfluoride contributes to higher molecular weight and lipophilicity compared to fluorine or chlorine analogs. Iodine’s polarizable nature may enhance intermolecular interactions (e.g., halogen bonding) in biological targets, unlike the smaller, more electronegative fluorine .

- Sulfonylfluoride vs. Sulfonamide/Sulfonylchloride : The sulfonylfluoride group is less hydrolytically reactive than sulfonylchlorides (e.g., 3-fluoro-4-...sulfonyl chloride in ) but more stable than sulfonamides (e.g., Example 57 in ). This balance makes it suitable for prolonged biological activity or controlled reactivity in synthesis .

Q & A

Q. How can researchers optimize the synthesis of 4-amino-3-iodobenzene-1-sulfonylfluoride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For sulfonyl fluoride derivatives, key factors include:

- Temperature control : Elevated temperatures (80–120°C) often enhance sulfonylation efficiency but may risk decomposition of the iodine substituent.

- Catalyst selection : Lewis acids (e.g., AlCl₃) or base-mediated conditions (e.g., pyridine) can stabilize intermediates .

- Purification techniques : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and confirm via NMR to detect residual fluorides .

Q. What characterization techniques are critical for confirming the structure of 4-amino-3-iodobenzene-1-sulfonylfluoride?

- Methodological Answer : A multi-spectral approach is essential:

- NMR spectroscopy : and NMR identify aromatic protons and carbons, while NMR confirms sulfonyl fluoride integrity. NMR (if accessible) verifies iodine substitution .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves regiochemical ambiguities, particularly for iodine positioning .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Iodine’s large atomic radius and polarizability enhance leaving-group ability. Experimental protocols include:

- Competitive kinetics : Compare reaction rates with chloro/fluoro analogs under identical SNAr conditions.

- Computational modeling : DFT calculations (e.g., Gaussian) assess transition-state energies and charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonyl fluorides?

- Methodological Answer : Address discrepancies through:

- Factorial design : Vary solvent polarity, temperature, and nucleophile strength to identify outlier conditions .

- Surface reactivity studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to probe adsorption effects on indoor/outdoor surfaces, which may alter reaction pathways .

- Error analysis : Quantify uncertainties in computational parameters (e.g., solvation models) using Monte Carlo simulations .

Q. How can researchers design experiments to elucidate the mechanistic role of the amino group in cross-coupling reactions?

- Methodological Answer : A stepwise approach is recommended:

- Protection/deprotection studies : Temporarily block the amino group (e.g., with Boc anhydride) to isolate its electronic effects.

- Kinetic isotope effects (KIE) : Use deuterated amines to assess rate-determining steps in Pd-catalyzed couplings .

- In situ IR monitoring : Track intermediate formation (e.g., Pd-amine complexes) during catalysis .

Q. What methodologies are suitable for analyzing the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Stability profiling requires:

- Forced degradation studies : Expose the compound to H₂O₂ (oxidative) or aqueous buffers (pH 1–13) at 40–60°C. Monitor via HPLC for decomposition products .

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to ambient conditions.

- Molecular dynamics simulations : Model hydrolysis pathways using software like GROMACS to identify vulnerable bonds .

Q. How can researchers integrate this compound into a theoretical framework for developing sulfonyl fluoride-based covalent inhibitors?

- Methodological Answer : Align with enzyme inhibition theories:

- Docking studies : Use AutoDock Vina to predict binding poses with serine hydrolases, focusing on sulfonyl fluoride’s electrophilicity.

- Kinetic characterization : Measure ratios to compare inhibitory potency against related enzymes .

- Structure-activity relationships (SAR) : Synthesize analogs with varying halogen substitutions (e.g., Br, Cl) to refine the pharmacophore model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.